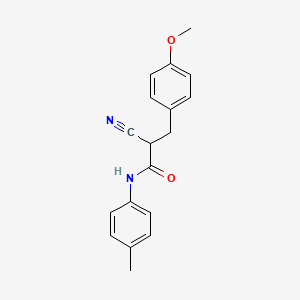
2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylaniline to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond through a condensation reaction with propanoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings can participate in π-π interactions with proteins and enzymes, potentially modulating their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-cyano-3-(4-methylphenyl)-N-(4-methoxyphenyl)propanamide: Similar structure but with the positions of the methoxy and methyl groups swapped.
Uniqueness
2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and methyl groups on the aromatic rings can enhance its stability and solubility, making it a valuable compound for various applications.
属性
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-7-16(8-4-13)20-18(21)15(12-19)11-14-5-9-17(22-2)10-6-14/h3-10,15H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHCDARTXJFPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)
![2,4-dichloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2647090.png)
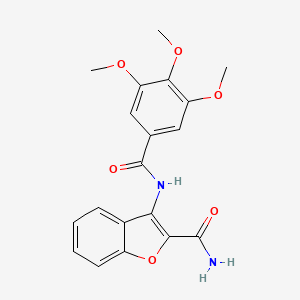
![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/new.no-structure.jpg)
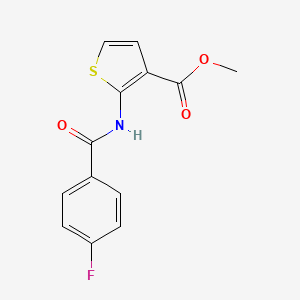
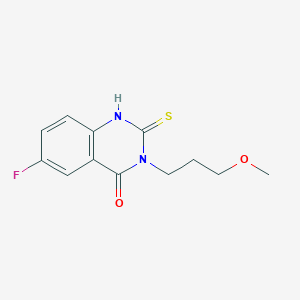
![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)
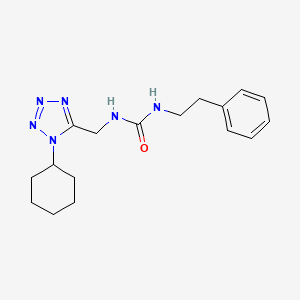
![4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647105.png)
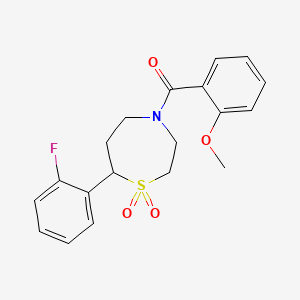
![4-(diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2647108.png)
![3-(3,4-dimethoxyphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647109.png)

